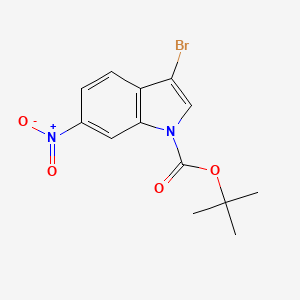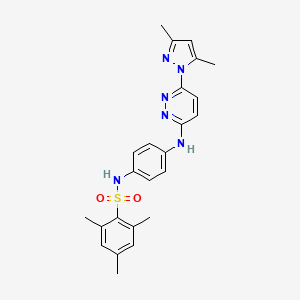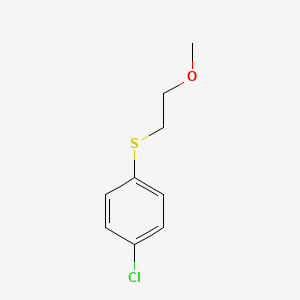
2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline is a useful research compound. Its molecular formula is C31H26N4O and its molecular weight is 470.576. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-tubercular Agents
Compounds similar to the specified chemical structure have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain derivatives exhibited significant anti-tubercular activity, demonstrating their potential as therapeutic agents against tuberculosis. In vitro cytotoxicity data indicated that the most active compounds are safe, as their minimum inhibitory concentration (MIC) values are much lower than their cytotoxic values (Maurya et al., 2013).
Neurological Disorder Agents
Pyrazolo[1,5-c]quinazolines, closely related to the queried chemical structure, have shown potential against neurological disorders. The synthesis of these compounds under mild conditions suggests their applicability in developing treatments for neurological conditions, with studies highlighting their molecular structure and supramolecular assembly that could be beneficial in therapeutic settings (Quiroga et al., 2015).
Cardiovascular Therapeutics
Quinazoline derivatives have been explored for their selective inhibitory activity towards cyclic GMP phosphodiesterase (cGMP-PDE), a key enzyme in cardiovascular function. These compounds, by inhibiting cGMP-PDE, could potentially be used to treat cardiovascular diseases by dilating coronary arteries and increasing intracellular cGMP levels without affecting cAMP levels, showcasing their specificity and potential therapeutic benefits (Takase et al., 1994).
Synthetic Methodologies
The direct oxidative coupling of phenylazoles with internal alkynes, facilitated by rhodium catalysts and copper oxidants, involves the regioselective cleavages of multiple C-H bonds. This methodology can lead to the synthesis of complex aromatic compounds, including those related to the specified chemical structure, offering a pathway for creating fluorescent materials and potential pharmaceuticals (Umeda et al., 2011).
Antimicrobial Activity
Newly synthesized quinazoline and quinoxaline derivatives, including pyrazoline residues, have shown substantial in vitro antimicrobial activity against various bacterial and fungal strains. This highlights the broad-spectrum antimicrobial potential of these compounds, which could be leveraged in the development of new antimicrobial agents (Kumar et al., 2014).
Corrosion Inhibition
Quinazoline derivatives have been studied for their role in corrosion inhibition, particularly for mild steel in acidic mediums. These studies offer insights into the protective capabilities of such compounds, suggesting their utility in industrial applications where corrosion resistance is crucial (Saraswat & Yadav, 2020).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O/c1-21-12-14-24(15-13-21)30-26-10-6-7-11-27(26)32-31(33-30)35-29(23-8-4-3-5-9-23)20-28(34-35)22-16-18-25(36-2)19-17-22/h3-19,29H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXOHCVFGFRYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)
![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)
![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol](/img/structure/B2985795.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)
